molecular formula C7H7F2NO2S B2725843 2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride CAS No. 2355822-28-3

2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride

Cat. No. B2725843
CAS RN: 2355822-28-3
M. Wt: 207.19
InChI Key: IPRKCOJCTDFFMI-UHFFFAOYSA-N
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Description

“2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride” is an organic compound with the molecular formula C7H7F2NO2S . It is also known as FPEF. This molecule has several applications and significant potential implications in various fields of research and industry.


Synthesis Analysis

FPEF can be synthesized by reacting 3- (2,2,2-trifluoroethyl)pyridine with sulphuryl fluoride. The crude product can be purified by recrystallization from ethanol. The chemical structure of FPEF was confirmed by ^1H NMR, ^13C NMR and HRMS.


Molecular Structure Analysis

The molecular structure of FPEF is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride plays a critical role in the development of radiopharmaceuticals for PET imaging. The compound's fluorine-18 labeled derivatives, such as fluoropyridines, are essential in medical imaging to study various diseases. The synthesis of these compounds involves selective fluorination techniques, demonstrating the compound's utility in enhancing diagnostic accuracy in PET imaging by providing stable fluorine-18 incorporation into bioactive molecules for effective tracking and imaging of biological processes in vivo (Carroll et al., 2007).

Fluorination of Biomolecules

The compound is also pivotal in the development of novel fluorination methods for biomolecules, such as peptides and proteins. Its derivatives facilitate the introduction of fluorine-18 into these molecules, enabling their use in PET imaging to investigate molecular pathways, disease progression, and treatment efficacy. This application underscores the compound's significance in advancing targeted and personalized medicine by enabling the visualization of specific molecular targets within the body (de Bruin et al., 2005).

Environmental and Health Surveillance

This compound-related compounds, particularly perfluorooctanesulfonyl fluoride (POSF)-based materials, are widely used in consumer products. Their degradation products, such as perfluorooctanesulfonate (PFOS), accumulate in the environment and human tissues, raising concerns about their potential environmental and health impacts. Research into the distribution and effects of these compounds is crucial for developing safer alternatives and mitigating exposure risks. Studies on human and environmental samples from various countries provide essential data for assessing the global spread and potential health implications of these fluorinated compounds, highlighting the compound's relevance in environmental health research (Kannan et al., 2004).

Fluorination Chemistry and Organic Synthesis

The compound is instrumental in exploring fluorination reactions and developing new fluorinating agents. Its unique reactivity facilitates the synthesis of fluorinated organic compounds, which are highly valued in various fields, including pharmaceuticals, agrochemicals, and materials science. The ability to selectively introduce fluorine into organic molecules opens up new avenues for creating compounds with enhanced properties, such as increased stability, bioavailability, and therapeutic efficacy. Research into novel fluorination techniques and agents underscores the compound's significance in expanding the toolbox of synthetic chemistry (Umemoto et al., 2021).

properties

IUPAC Name

2-(6-fluoropyridin-3-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRKCOJCTDFFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCS(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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